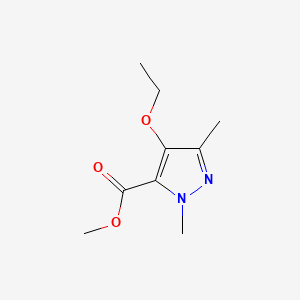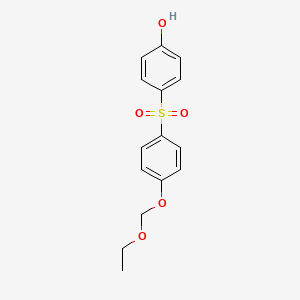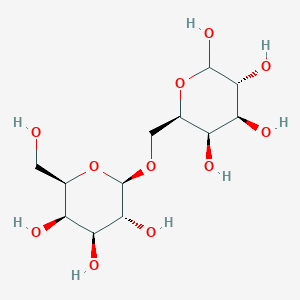
6-O-beta-D-galactopyranosyl-D-galactopyranose
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-O-β-D-Galactopyranosyl-D-galactose is a disaccharide composed of two galactose molecules linked by a β-1,6-glycosidic bond. This compound is often used in biochemical research, particularly in studies involving carbohydrate-binding proteins and immunoglobulins .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-O-β-D-Galactopyranosyl-D-galactose typically involves the glycosylation of a galactose derivative. One common method is the fusion of penta-O-acetyl-β-D-galactopyranose with benzyl 2,3,4-tri-O-acetyl-β-D-galactopyranoside in the presence of a catalytic amount of toluene-p-sulphonic acid. The product is then deacetylated and hydrogenated to yield the desired disaccharide .
Industrial Production Methods
Industrial production of 6-O-β-D-Galactopyranosyl-D-galactose can involve enzymatic synthesis using β-galactosidase. This enzyme catalyzes the transfer of a galactopyranosyl residue from lactose to another galactose molecule, forming the β-1,6 linkage. The enzyme can be immobilized on a solid support to enhance its reusability and efficiency .
化学反応の分析
Types of Reactions
6-O-β-D-Galactopyranosyl-D-galactose can undergo various chemical reactions, including:
Oxidation: The primary alcohol groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The aldehyde groups can be reduced to primary alcohols.
Substitution: Hydroxyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or nitric acid (HNO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl₂) for halogenation or ammonia (NH₃) for amination.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Primary alcohols.
Substitution: Halogenated or aminated derivatives.
科学的研究の応用
6-O-β-D-Galactopyranosyl-D-galactose is widely used in scientific research due to its unique structure and properties:
Chemistry: It serves as a model compound for studying glycosidic bond formation and cleavage.
Biology: It is used in binding studies of immunoglobulins specific for β-D-(1→6)-linked D-galactopyranans.
Industry: It is used in the production of prebiotic oligosaccharides and functional foods.
作用機序
The mechanism of action of 6-O-β-D-Galactopyranosyl-D-galactose involves its interaction with specific carbohydrate-binding proteins, such as lectins and antibodies. These interactions can modulate various biological processes, including cell signaling, immune response, and pathogen recognition .
類似化合物との比較
Similar Compounds
Lactulose (4-O-β-D-Galactopyranosyl-β-D-fructofuranose): A synthetic disaccharide used as a prebiotic and laxative.
Galacto-oligosaccharides (GOS): Prebiotic carbohydrates derived from lactose.
Uniqueness
6-O-β-D-Galactopyranosyl-D-galactose is unique due to its specific β-1,6 linkage between two galactose molecules, which is less common compared to other disaccharides like lactose (β-1,4 linkage) and sucrose (α-1,2 linkage). This unique structure makes it particularly useful in studies involving β-1,6-linked polysaccharides and their biological functions .
特性
CAS番号 |
3031-35-4 |
|---|---|
分子式 |
C12H22O11 |
分子量 |
342.30 g/mol |
IUPAC名 |
(3R,4S,5R,6R)-6-[[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C12H22O11/c13-1-3-5(14)8(17)10(19)12(23-3)21-2-4-6(15)7(16)9(18)11(20)22-4/h3-20H,1-2H2/t3-,4-,5+,6+,7+,8+,9-,10-,11?,12-/m1/s1 |
InChIキー |
DLRVVLDZNNYCBX-JZSVMVJISA-N |
異性体SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OC[C@@H]2[C@@H]([C@@H]([C@H](C(O2)O)O)O)O)O)O)O)O |
正規SMILES |
C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)O)O)O)O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


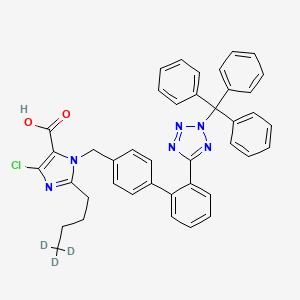
![(Z)-3-[4-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoic acid](/img/structure/B13845477.png)
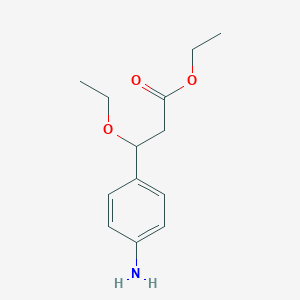
![1-[10-[2-(Dimethylamino)propyl]phenothiazin-2-yl-1-propanone-d6](/img/structure/B13845494.png)
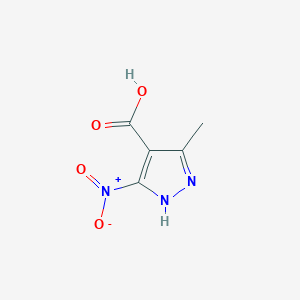
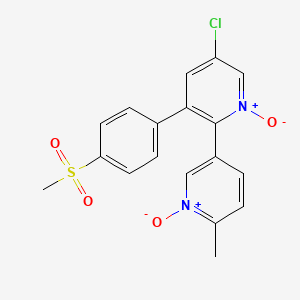
![Sodium;2-[(4-aminobenzoyl)amino]acetic acid](/img/structure/B13845505.png)
![4-methyl-2-(1-methylethyl)-5-[(1E)-2-phenylethenyl]-1,3-Benzenediol](/img/structure/B13845508.png)
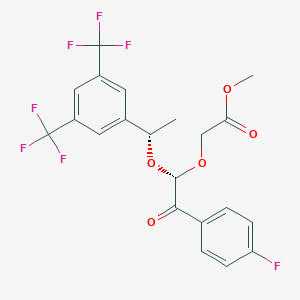
![tert-butyl N-[2-(3-methoxyphenyl)ethyl]carbamate](/img/structure/B13845515.png)
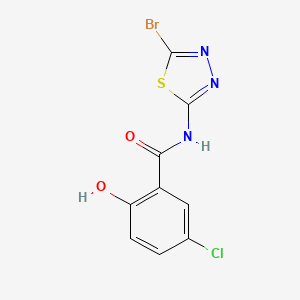
![6-(5-Chloropyridin-2-yl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine-5,7-diyl bis(4-methylpiperazine-1-carboxylate)](/img/structure/B13845524.png)
